molecular formula C21H18INO B312222 N-(4-iodophenyl)-3,3-diphenylpropanamide

N-(4-iodophenyl)-3,3-diphenylpropanamide

Cat. No.: B312222
M. Wt: 427.3 g/mol
InChI Key: YKGFKBOJPXXFRK-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-3,3-diphenylpropanamide is a propanamide derivative characterized by a central propanamide backbone substituted with two phenyl groups at the 3-position and an N-(4-iodophenyl) group. This compound is notable for its use in synthesizing advanced materials and organocatalysts. For instance, it serves as a key intermediate in the preparation of [2]rotaxane-based catalysts, where its structural rigidity and electronic properties enhance catalytic selectivity . The iodine atom on the phenyl ring contributes to its distinct electronic and steric profile, influencing solubility (e.g., in dichloromethane or chloroform) and reactivity in cross-coupling reactions .

Properties

Molecular Formula

C21H18INO

Molecular Weight

427.3 g/mol

IUPAC Name

N-(4-iodophenyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C21H18INO/c22-18-11-13-19(14-12-18)23-21(24)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,23,24)

InChI Key

YKGFKBOJPXXFRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-iodophenyl)-3,3-diphenylpropanamide with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₂₁H₁₈INO 4-Iodophenyl, 3,3-diphenyl 427.28 (calc.) Catalyst synthesis; high solubility in chlorinated solvents; steric bulk aids selectivity
N-(4-Chlorophenyl)-2,3-diphenylpropanamide C₂₁H₁₈ClNO 4-Chlorophenyl, 2,3-diphenyl 343.83 Solvatochromic studies; UV absorption influenced by solvent polarity and H-bonding interactions
N-(2-Bromophenyl)-3,3-diphenylpropanamide C₂₁H₁₈BrNO 2-Bromophenyl, 3,3-diphenyl 380.28 Predicted density: 1.359 g/cm³; high boiling point (548.4°C) due to halogen mass
N-(4-Fluorophenyl)maleimide C₁₀H₆FNO₂ 4-Fluorophenyl 191.16 Inhibitory potency (IC₅₀ = 5.18 μM); halogen size minimally affects activity in maleimide series
3-(Purine-derivative)-N-(4-iodophenyl)propanamide C₁₆H₁₆N₅O₃I 4-Iodophenyl, purine backbone 453.23 Potential biological activity (purine analogs often target enzymes or receptors)

Key Findings:

Halogen Effects: Size and Reactivity: Iodine's large atomic radius (e.g., in this compound) increases molecular weight and polarizability compared to chloro or bromo analogs. This may enhance π-π stacking or van der Waals interactions in catalytic systems . Electronic Influence: The electron-withdrawing nature of iodine could reduce electron density at the amide group, affecting hydrogen-bonding capacity and solubility. However, notes minimal halogen-dependent activity differences in maleimides, suggesting backbone-specific trends .

Structural Backbone Variations: Propanamide vs. Substituent Position: Ortho-substituted halogens (e.g., 2-bromophenyl in ) introduce steric hindrance, altering packing density and thermal stability compared to para-substituted analogs.

Solvent Interactions :

  • N-(4-Substituted phenyl)-2,3-diphenylpropanamides show complex solvent-dependent UV absorption, with iodine’s polarizability likely amplifying solvatochromic shifts in polar solvents .

Biological Relevance :

  • While direct data for this compound are sparse, related compounds (e.g., benzimidazole-linked diphenylpropanamides in ) demonstrate receptor-binding capabilities, hinting at bioactivity modulated by halogen choice.

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